Isothiazole

Overview

Description

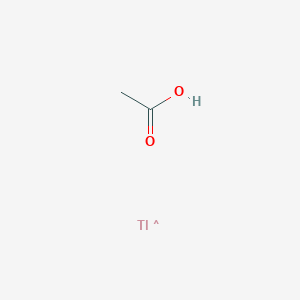

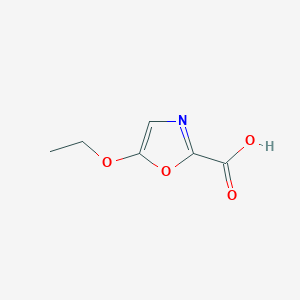

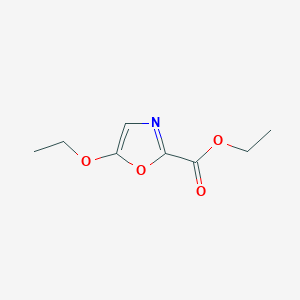

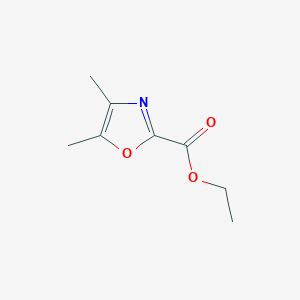

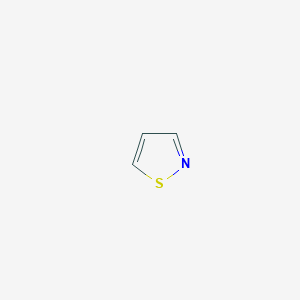

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common .

Synthesis Analysis

Isothiazoles can be prepared on an industrial scale by the ring-closure of 3-mercaptopropanamides . These in turn are produced from acrylic acid via the 3-mercaptopropionic acid . Ring-closure of the thiol-amide is typically effected by chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide . Many other routes have been developed, including addition of thiocyanate to propargyl amides .Molecular Structure Analysis

Isothiazole is a five-membered heteroaromatic compound that is considered to be derived from thiophene, in which the second position is occupied by a nitrogen atom .Chemical Reactions Analysis

Three-component reactions of enaminoesters, fluorodibromoiamides/ester, and sulfur provide thiazoles and isothiazoles via two C-F bond cleavages along with the formation of new C-S, C-N, and N-S bonds .Physical And Chemical Properties Analysis

Isothiazole is a white solid with a molar mass of 85.12 g·mol −1 . It has a boiling point of 114 °C (237 °F; 387 K) .Scientific Research Applications

Synthetic Applications

Isothiazoles have been used in the synthesis of various compounds. A neat synthesis of isothiazole compounds has been developed for the first time, which is simple, rapid, and eco-friendly . This method also provides a valuable synthetic route of β-enaminones .

Photophysical Properties

Studies have been conducted on the photophysical properties of isothiazole compounds . These studies can help understand the behavior of these compounds under different conditions, which is crucial in various applications.

Medicinal Chemistry

Isothiazoles are widely utilized in medicinal chemistry . The unique properties of two electronegative heteroatoms in a 1,2-relationship make them particularly useful in this field .

Organic Synthesis

Isothiazoles are also used in organic synthesis . They can be accessed by chemists through unprecedented pathways, thanks to major advances in the field of synthesis and functionalization of isothiazoles .

Functionalization Strategies

New functionalization strategies have been developed for isothiazoles through both cross-coupling and direct C–H activation chemistry . These strategies have expanded the range of possible transformations of isothiazoles.

Synthesis of Thiazoles

Isothiazoles have been used in the synthesis of thiazoles . This method offers high selectivity for the synthesis of thiazoles, which have vital applications in drug discovery and development .

Safety And Hazards

Future Directions

Significant advances have been made in the synthesis of isothiazoles by transition-metal-catalysis . In the last decade, major advances have taken place in the field of synthesis and functionalization of isothiazoles that make them accessible to a wide range of interested chemists through unprecedented pathways .

properties

IUPAC Name |

1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NS/c1-2-4-5-3-1/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTPDFXIESTBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182980 | |

| Record name | Isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazole | |

CAS RN |

288-16-4 | |

| Record name | Isothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38FAO14250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic structure of an isothiazole ring?

A1: An isothiazole ring is a five-membered heterocycle containing three carbon atoms, one sulfur atom, and one nitrogen atom. The sulfur and nitrogen atoms are adjacent to each other within the ring.

Q2: What is the molecular formula and weight of the parent isothiazole molecule?

A2: The molecular formula of isothiazole is C3H3NS, and its molecular weight is 85.13 g/mol.

Q3: How can nuclear magnetic resonance (NMR) spectroscopy be used to analyze isothiazoles?

A3: NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, is a powerful tool for structural analysis of isothiazoles. It helps determine the chemical shifts and coupling constants of the protons in the molecule, providing valuable information about the electronic environment and neighboring atoms. For example, in 5-methylisothiazole, the coupling constant for the hydrogen atom at position 3 and those on the methyl group is larger than for hydrogens attached directly to the isothiazole nucleus at positions 3 and 5. []

Q4: How does the position of substituents on the isothiazole ring affect its reactivity?

A5: The position of substituents significantly influences the reactivity of the isothiazole ring. For example, 3,5-dichloroisothiazole-4-carbonitrile undergoes regioselective Suzuki coupling reactions, preferentially at the 5-position. [, ] In contrast, attempts to perform Suzuki coupling at the 3-position of various 3-substituted isothiazoles were unsuccessful. []

Q5: What are some common synthetic approaches to access isothiazole derivatives?

A5: Several synthetic strategies have been developed for the preparation of substituted isothiazoles. Some common methods include:

Q6: Can you provide a specific example of a regioselective synthesis of an isothiazole derivative?

A7: One example is the reaction of 3,5-dichloroisothiazole-4-carbonitrile with aryl- or methylboronic acids. This Suzuki coupling reaction proceeds regiospecifically at the 5-position, affording 3-chloro-5-aryl or 3-chloro-5-methylisothiazole-4-carbonitriles in high yields. []

Q7: How do isothiazoles react with electrophiles?

A8: The reactivity of isothiazoles towards electrophiles depends on the substitution pattern and the nature of the electrophile. For example, 3-phenylthieno[3,2-d]isothiazole is unreactive towards weaker electrophiles but undergoes bromination and nitration at the α-position of the thiophene ring. []

Q8: Can isothiazoles undergo ring-opening reactions?

A9: Yes, isothiazoles can undergo ring-opening reactions under certain conditions. For instance, treatment of N-alkylisothiazolium salts with complex metal hydrides leads to ring cleavage, producing β-enaminothioketones in high yields. []

Q9: What are some notable applications of isothiazole derivatives?

A9: Isothiazoles exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Some notable applications include:

Q10: How does the structure of an isothiazole derivative relate to its biological activity?

A11: Structure-activity relationships (SAR) are crucial for understanding how modifications to the isothiazole scaffold influence biological activity. For example, in a series of 3,4,5-trisubstituted isothiazoles evaluated for anti-HIV activity, the presence of a thioalkyl chain or dialkylamino function at the 3-position resulted in a loss of potency, while specific substitutions at this position maintained or even enhanced the activity. []

Q11: Can you give an example of an isothiazole derivative that acts as a chiral auxiliary in stereoselective synthesis?

A12: Saccharine-derived chiral N-enoyl- and N-acyl-2,3-dihydro-1,2-benzisothiazole 1,1-dioxides have been successfully employed as stereoface-directing dienophile and dipolarophile auxiliaries in Diels-Alder reactions and 1,3-dipolar cycloadditions. []

Q12: Can isothiazoles undergo metabolic bioactivation?

A13: Yes, certain isothiazole derivatives have been shown to undergo metabolic bioactivation, potentially leading to toxicity. A study on a potent c-Met inhibitor containing an isothiazole ring revealed that it underwent CYP450-mediated bioactivation, primarily by CYP3A4, 1A2, and 2D6 in humans and CYP2A2, 3A1, and 3A2 in rats. This bioactivation involved sulfur oxidation, followed by glutathione attack at the 4-position of the isothiazole ring. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)